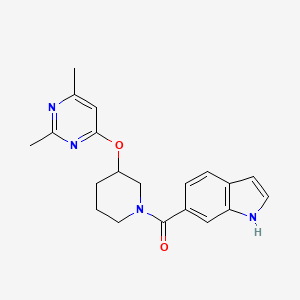
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone is a complex organic molecule with significant potential in various biological applications. Its structure integrates a piperidine ring, a pyrimidine moiety, and an indole derivative, which collectively contribute to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is C19H25N5O3, with a molecular weight of approximately 371.441 g/mol. The unique combination of functional groups in its structure enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds bearing similar piperidine and pyrimidine structures have shown promising antimicrobial properties against various pathogens.
- Anticancer Activity : The indole component is often associated with anticancer effects, making this compound a candidate for further exploration in cancer therapy.
- Anti-inflammatory Properties : Structural analogs have been reported to possess anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis of Similar Compounds
A comparative analysis of compounds structurally related to this compound reveals their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
These compounds highlight the unique features of the target compound while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.
Case Studies and Research Findings
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound against a panel of pathogenic microorganisms. Results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that compounds with indole structures demonstrate cytotoxic effects. The mechanism of action was linked to the induction of apoptosis in cancer cells .
- Inflammation Models : Research utilizing animal models for inflammation showed that related compounds significantly reduced markers of inflammation when administered at specific dosages. This suggests potential for therapeutic use in conditions such as arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses or cancer cell proliferation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes responsible for disease progression, such as cyclooxygenases in inflammation or DNA polymerases in cancer.
属性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-10-19(23-14(2)22-13)26-17-4-3-9-24(12-17)20(25)16-6-5-15-7-8-21-18(15)11-16/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNNXBZZFIBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














